molecular formula C11H10ClNO3S B2548187 5-Ethoxyquinoline-8-sulfonyl chloride CAS No. 1601877-87-5

5-Ethoxyquinoline-8-sulfonyl chloride

Cat. No.: B2548187
CAS No.: 1601877-87-5
M. Wt: 271.72
InChI Key: PHTVQIDPLVHETJ-UHFFFAOYSA-N
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Description

5-Ethoxyquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO3S and a molecular weight of 271.72 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 5-Ethoxyquinoline-8-sulfonyl chloride typically involves the sulfonylation of 5-ethoxyquinoline. One common method includes the reaction of 5-ethoxyquinoline with chlorosulfonic acid, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

5-Ethoxyquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Ethoxyquinoline-8-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophiles. This property makes it useful in modifying biological molecules and studying enzyme inhibition. The compound can interact with various molecular targets, including proteins and nucleic acids, through its sulfonyl chloride group .

Comparison with Similar Compounds

5-Ethoxyquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives, such as:

The presence of the ethoxy group in this compound makes it unique, potentially offering different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-ethoxyquinoline-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-9-5-6-10(17(12,14)15)11-8(9)4-3-7-13-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTVQIDPLVHETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601877-87-5
Record name 5-ethoxyquinoline-8-sulfonyl chloride
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